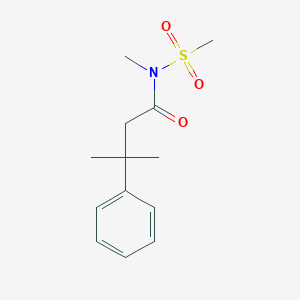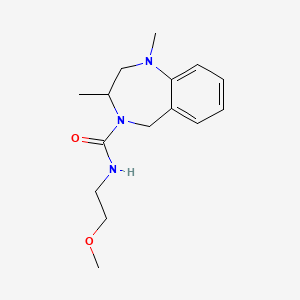![molecular formula C14H23N3O2S2 B7583841 4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTS and has been synthesized using different methods.
作用機序
The mechanism of action of DMTS is not fully understood. However, studies have shown that DMTS inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. DMTS also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMTS inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DMTS has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and herpes simplex virus.
実験室実験の利点と制限
One advantage of using DMTS in lab experiments is its low toxicity. Studies have shown that DMTS has a low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using DMTS in lab experiments is its solubility. DMTS has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of DMTS. One direction is the further investigation of its anti-inflammatory, anti-tumor, and anti-viral properties. Another direction is the development of DMTS as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the potential use of DMTS as a pesticide in agriculture.
Conclusion:
In conclusion, DMTS is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of DMTS in various fields.
合成法
DMTS can be synthesized using different methods. One of the most common methods is the reaction of 1,2-dimethylimidazole with sodium hydrosulfite and sulfur to form the intermediate compound 4-(1,2-dimethylimidazol-4-yl)sulfonylthiourea. This intermediate is then reacted with 1,4-dichlorobutane to form DMTS. Other methods include the reaction of 1,2-dimethylimidazole with chlorosulfonic acid and the reaction of 1,2-dimethylimidazole with sulfuric acid and sodium sulfite.
科学的研究の応用
DMTS has been extensively studied for its potential applications in various fields. In the field of medicine, DMTS has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. DMTS has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. DMTS has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and herpes simplex virus.
In the field of agriculture, DMTS has been studied for its potential use as a pesticide. DMTS has been shown to have insecticidal and acaricidal properties, making it a potential alternative to traditional pesticides.
特性
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S2/c1-12-15-13(10-16(12)2)21(18,19)17-8-9-20-14(11-17)6-4-3-5-7-14/h10H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYEVLYRDKFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCSC3(C2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)


![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)



![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)

![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)